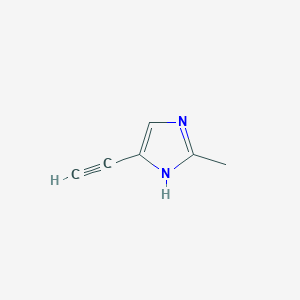
4-ethynyl-2-methyl-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-ethynyl-2-methyl-1H-imidazole: is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are characterized by a five-membered ring containing two nitrogen atoms at non-adjacent positions. The ethynyl and methyl substituents on the imidazole ring confer unique chemical properties to this compound, making it a subject of interest in various fields of research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethynyl-2-methyl-1H-imidazole typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 2-methylimidazole and ethynyl halides.
Reaction Conditions: The reaction is usually carried out under basic conditions, often using a strong base like sodium hydride or potassium tert-butoxide to deprotonate the imidazole ring and facilitate the nucleophilic substitution reaction.
Reaction Mechanism: The ethynyl halide reacts with the deprotonated imidazole to form the desired product, this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective starting materials, and employing efficient purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
4-ethynyl-2-methyl-1H-imidazole can undergo various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The imidazole ring can be reduced under specific conditions to form saturated imidazoline derivatives.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted imidazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can react with the ethynyl group under basic or neutral conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethynyl group can yield aldehydes or ketones, while substitution reactions can produce a variety of functionalized imidazoles.
科学的研究の応用
4-ethynyl-2-methyl-1H-imidazole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibitors and as a probe for biological assays.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 4-ethynyl-2-methyl-1H-imidazole involves its interaction with specific molecular targets. The ethynyl group can participate in covalent bonding with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The imidazole ring can also interact with metal ions, affecting the function of metalloenzymes.
類似化合物との比較
Similar Compounds
2-ethyl-4-methyl-1H-imidazole: This compound has similar structural features but lacks the ethynyl group, resulting in different chemical reactivity and applications.
4-methylimidazole: Another related compound, which is simpler in structure and has different chemical properties.
Uniqueness
The presence of the ethynyl group in 4-ethynyl-2-methyl-1H-imidazole makes it unique compared to other imidazole derivatives. This functional group imparts distinct reactivity, allowing for a broader range of chemical transformations and applications in various fields.
特性
分子式 |
C6H6N2 |
|---|---|
分子量 |
106.13 g/mol |
IUPAC名 |
5-ethynyl-2-methyl-1H-imidazole |
InChI |
InChI=1S/C6H6N2/c1-3-6-4-7-5(2)8-6/h1,4H,2H3,(H,7,8) |
InChIキー |
PQLPNFNMYKSZGW-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=C(N1)C#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3-dimethyl-5-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B13559624.png)
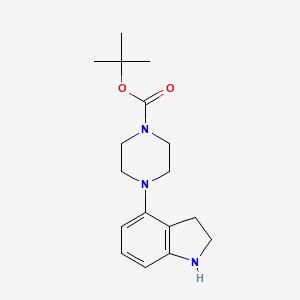
amine](/img/structure/B13559634.png)
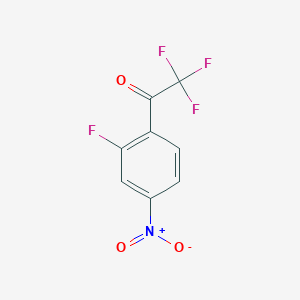

![1,6-Diazaspiro[3.5]nonan-5-one](/img/structure/B13559654.png)
![9,9-Difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylicacidhydrochloride](/img/structure/B13559668.png)

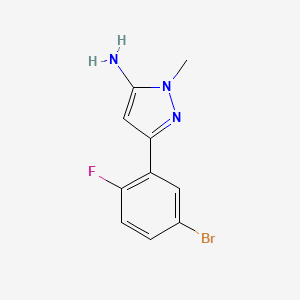
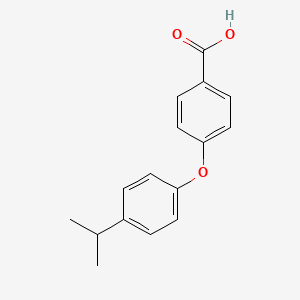

![1-[1-(3-Chloro-4-methylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13559688.png)

![4-[(4-Methylphenyl)amino]pyrimidine-5-carboxylic acid](/img/structure/B13559710.png)
